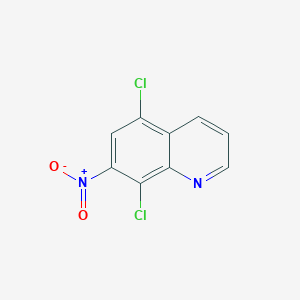

5,8-Dicloro-7-nitroquinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,8-Dichloro-7-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 5th and 8th positions and a nitro group at the 7th position on the quinoline ring. This compound is known for its pale-yellow to yellow-brown solid form and has various applications in scientific research and industrial processes .

Aplicaciones Científicas De Investigación

5,8-Dichloro-7-nitroquinoline is utilized in various fields of scientific research:

Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It is known that quinoline derivatives, such as nitroxoline, are active against bacterial gyrases . They may also have antitumor activity by inhibiting type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis .

Mode of Action

Nitroxoline, a related compound, is known to inhibit bacterial growth through metal ion complexation . It may also inhibit the MetAP2 protein, thereby affecting angiogenesis .

Biochemical Pathways

The inhibition of bacterial gyrases and metap2 protein suggests that it may affect dna replication in bacteria and angiogenesis in tumors .

Result of Action

Based on the known effects of similar compounds, it may inhibit bacterial growth and potentially have antitumor activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-7-nitroquinoline typically involves the nitration of 5,8-dichloroquinoline. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7th position .

Industrial Production Methods: Industrial production of 5,8-Dichloro-7-nitroquinoline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: 5,8-Dichloro-7-nitroquinoline can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products:

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 5,8-dichloro-7-aminoquinoline.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in medicated feeds.

8-Hydroxy-5-nitroquinoline: Exhibits potent anticancer activity and is used in urinary tract infection treatments.

Fluoroquinolines: These compounds have enhanced biological activity due to the presence of fluorine atoms and are widely used as antibacterial agents.

Uniqueness: 5,8-Dichloro-7-nitroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its dual chlorine and nitro substitutions make it a versatile compound for various synthetic and research applications .

Actividad Biológica

5,8-Dichloro-7-nitroquinoline is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5,8-Dichloro-7-nitroquinoline belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom in the aromatic ring. The specific substitutions at the 5, 7, and 8 positions (two chlorine atoms and one nitro group) contribute to its unique chemical reactivity and biological properties.

The biological activity of 5,8-Dichloro-7-nitroquinoline can be attributed to several mechanisms:

- Inhibition of Bacterial Gyrases : Similar to other quinoline derivatives, this compound may inhibit bacterial DNA gyrases, which are essential for DNA replication in bacteria.

- Metal Ion Complexation : The nitro group in the structure may facilitate interactions with metal ions, enhancing its antimicrobial properties.

- Reactive Oxygen Species Generation : Evidence suggests that compounds in this class can increase intracellular reactive oxygen species (ROS), leading to oxidative stress in target cells .

Antimicrobial Activity

Research indicates that 5,8-Dichloro-7-nitroquinoline exhibits notable antimicrobial properties against various bacterial strains. Its activity is enhanced by the presence of metal ions such as copper, which can potentiate its effects against pathogens .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The anticancer potential of 5,8-Dichloro-7-nitroquinoline has been explored through various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several human cancer cell lines. For instance:

- Cell Lines Tested : A2780 (ovarian cancer), HCT-116 (colon cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines were found to be significantly lower than those for many standard chemotherapeutics.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 2.1 | Induction of apoptosis via ROS |

| HCT-116 | 3.5 | Inhibition of DNA synthesis |

| A549 | 4.0 | Disruption of mitochondrial function |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Substituents at various positions influence both the potency and selectivity of these compounds against microbial and cancerous cells.

Propiedades

IUPAC Name |

5,8-dichloro-7-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)8(11)9-5(6)2-1-3-12-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQCTTWABNRYKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.